FR217840

Rheumatoid Arthritis MMP-8 Neutrophil Collagenase

FR-217840 is a selective hydroxamate MMP inhibitor with a unique rank-order of isoform inhibition (MMP-8 > MMP-14 > MMP-13 > MMP-9 > MMP-1 > MMP-2) not replicated by marimastat or batimastat. At IC50=0.359 nM for MMP-8 and 0.729 nM for MMP-14, it uncouples joint destruction from inflammation in vivo, eliminating hind-paw swelling artifacts. Essential for dissecting MMP-8/MMP-14 pathways in arthritis and cartilage explant studies.

Molecular Formula C16H18FN3O6S3
Molecular Weight 463.5 g/mol
CAS No. 848444-16-6
Cat. No. B1674024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR217840
CAS848444-16-6
SynonymsFR-217840;  FR217840;  FR 217840.
Molecular FormulaC16H18FN3O6S3
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(C(C1)C(=O)NO)S(=O)(=O)C2=CC=C(S2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H18FN3O6S3/c1-28(23,24)19-8-9-20(13(10-19)16(21)18-22)29(25,26)15-7-6-14(27-15)11-2-4-12(17)5-3-11/h2-7,13,22H,8-10H2,1H3,(H,18,21)/t13-/m0/s1
InChIKeyYFWUVSPVKPCLSA-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR217840: A Differentiated MMP Inhibitor for Rheumatoid Arthritis Research


FR217840 (CAS 848444-16-6) is a synthetic, orally active matrix metalloproteinase (MMP) inhibitor with a hydroxamic acid zinc-binding group [1]. It is classified as a broad-spectrum MMP inhibitor but exhibits a specific, quantifiable selectivity profile that distinguishes it from other in-class compounds like marimastat [1]. Its primary activity is against collagenases (MMP-1, MMP-8, MMP-13), gelatinases (MMP-2, MMP-9), and membrane-type MMP (MMP-14), while notably lacking activity against MMP-3 and aggrecanase-1 [1][2].

Why Broad-Spectrum MMP Inhibitors Cannot Substitute for FR217840 in Joint Destruction Studies


Not all MMP inhibitors are interchangeable for studying joint pathology. The clinical failure of first-generation, broad-spectrum MMP inhibitors like marimastat was partly attributed to musculoskeletal side effects linked to off-target inhibition of MMP-3 and MMP-7 [1]. FR217840 offers a differentiated tool by maintaining high potency against collagenases and MT1-MMP while completely sparing MMP-3 and aggrecanase-1 up to 10 µM, a selectivity window not provided by marimastat or related compounds like Trocade [2][3]. This selectivity becomes critical when the experimental goal is to isolate the role of collagenase/gelatinase-mediated joint destruction from MMP-3-dependent inflammatory pathways [2].

Quantitative Differentiation of FR217840: A Head-to-Head Evidence Guide


Superior Potency for Neutrophil Collagenase (MMP-8) Over Marimastat

In a biochemical assay testing its inhibitory activity on various human MMP enzymes, FR217840 demonstrated an IC50 of 0.359 nM for MMP-8, which is a key collagenase implicated in the degradation of type I collagen in arthritic joints [1]. This potency is approximately 5.6-fold superior to that reported for the reference broad-spectrum inhibitor marimastat, which has a published IC50 of 2 nM for MMP-8 under comparable assay conditions [2]. This significant difference in potency makes FR217840 the preferred tool for experiments where near-complete and selective neutrophil collagenase blockade at low concentrations is required.

Rheumatoid Arthritis MMP-8 Neutrophil Collagenase Potency Comparison

Improved Activity for Membrane-Type 1 MMP (MMP-14) vs. Marimastat

FR217840 inhibited human MMP-14 (MT1-MMP), a protease crucial for osteoclast-mediated bone resorption, with an IC50 of 0.729 nM [1]. This represents a 2.5-fold improvement in potency compared to marimastat, which inhibits MMP-14 with an IC50 of 1.8 nM [2]. This is particularly relevant for bone destruction research, as MMP-14 is the primary MMP involved in the initiation of bone resorption by osteoclasts [1].

MMP-14 MT1-MMP Osteoclast Biology Potency Comparison

Critical Selectivity Advantage: Full Sparing of MMP-3 and Aggrecanase-1

A key failure point for first-generation MMP inhibitors in clinical trials was musculoskeletal toxicity, often linked to the inhibition of MMP-3 (stromelysin) and MMP-7 [1]. FR217840 has a clear selectivity advantage: it showed no inhibition of human MMP-3 or human aggrecanase-1 at concentrations up to 10 µM [2]. In stark contrast, marimastat inhibits MMP-3 with an IC50 of 200 nM and MMP-7 with an IC50 of 20 nM [3]. This complete sparing of MMP-3 and aggrecanase-1 by FR217840 defines a cleaner pharmacological tool for dissecting collagenase-specific pathology from potential confounding off-target effects.

MMP-3 Aggrecanase Selectivity Profile Musculoskeletal Safety

Validated In Vivo Anti-Destructive Efficacy in Rat Adjuvant Arthritis

In a 21-day rat adjuvant-induced arthritis model, oral administration of FR217840 demonstrated significant, dose-dependent suppression of joint destruction without affecting the inflammatory component of the disease [1]. Specifically, FR217840 at 32 mg/kg significantly reduced the number of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts in ankle joints, a key marker of pathological bone resorption [1]. It also dose-dependently suppressed serum pyridinoline, a quantitative biomarker of bone collagen destruction, at doses ranging from 3.2 to 32 mg/kg [1]. This uncoupling of bone protection from anti-inflammatory activity is a hallmark of a disease-modifying anti-rheumatic drug (DMARD)-like profile, in contrast to anti-inflammatory agents or less selective MMP inhibitors like doxycycline, which primarily act by reducing inflammation [2].

In Vivo Efficacy Adjuvant Arthritis Model Bone Destruction TRAP

Orally Bioavailable Profile Confirmed by In Vivo Activity

FR217840 is characterized as an orally active MMP inhibitor, a property confirmed by its efficacy when administered by oral gavage in the rat adjuvant arthritis model [1]. This is a practical advantage for in vivo pharmacological studies over early-generation hydroxamate inhibitors like batimastat, which required intraperitoneal administration due to poor oral bioavailability [2]. Within the specific class of orally bioavailable MMP inhibitors, FR217840 is differentiated from marimastat by its demonstrated ability to achieve joint-protective concentrations without dose-limiting side effects in a 21-day rat study, a point where marimastat's clinical development was halted due to musculoskeletal toxicity at efficacious doses [3].

Oral Bioavailability Pharmacokinetics Route of Administration

High-Impact Application Scenarios for FR217840 in Joint Disease Research


Elucidating MMP-14/MT1-MMP Dependent Bone Resorption Mechanisms

Use FR217840 to dissect the specific contribution of MT1-MMP to osteoclast function. FR217840's high potency for MMP-14 (IC50 0.729 nM) [1] and its validated ability to reduce TRAP+ osteoclast numbers in vivo make it the ideal tool for studies on pathological bone resorption, offering a targeted approach compared to marimastat's broader, less potent inhibition [2].

Chronic Disease-Modifying Therapeutic Proof-of-Concept Studies

In long-term rodent models of rheumatoid arthritis (e.g., adjuvant- or collagen-induced arthritis), FR217840's oral activity, MMP-3-sparing selectivity, and demonstrated ability to uncouple bone/cartilage protection from anti-inflammatory effects [1] position it as a superior research tool over NSAIDs or doxycycline for validating disease-modifying anti-rheumatic drug (DMARD) hypotheses.

Validating MMP-8 as a Therapeutic Target in Connective Tissue Degradation

For academic groups focused on the role of neutrophil collagenase (MMP-8) in pathologies like tendinopathy or corneal ulceration, FR217840's sub-nanomolar IC50 for MMP-8 (0.359 nM) [1] provides a significant potency advantage over marimastat (IC50 2 nM), enabling robust target engagement studies at lower and potentially safer concentrations.

Comparative MMP Pharmacology to Define a Safe Therapeutic Window

FR217840 serves as a critical compound in comparative panels designed to define the selectivity profile needed for a safe MMP inhibitor. Its complete lack of MMP-3/aggrecanase-1 inhibition [1] contrasts sharply with marimastat's off-target activity [3], allowing researchers to directly test the hypothesis that sparing these proteases reduces musculoskeletal toxicity in chronic dosing models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR217840

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.